molecular formula C17H14N2OS2 B2719102 (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 524022-62-6

(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2719102
CAS No.: 524022-62-6
M. Wt: 326.43
InChI Key: IQVMRVLQIZVCHR-XNTDXEJSSA-N
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Description

(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with substituted phenyl and pyridine groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

    Base catalysts: Sodium hydroxide or potassium carbonate

    Solvents: Ethanol or methanol

    Reaction conditions: Refluxing the mixture for several hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions

    Reduction: Often performed in anhydrous solvents under inert atmosphere

    Substitution: Depends on the nature of the substituent and the reaction conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological pathways and interactions

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, while the substituted phenyl and pyridine groups may enhance binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
  • (E)-3-(3,4-dichlorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Uniqueness

The uniqueness of (E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-11-6-7-14(9-12(11)2)19-16(20)15(22-17(19)21)10-13-5-3-4-8-18-13/h3-10H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVMRVLQIZVCHR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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